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Compound of Interest |

Compound Name: 5-Chloropicolinimidamide
CAS No.: 1179532-98-9
Cat. No.: B1489323
. J

Executive Summary

5-Chloropicolinimidamide (5-chloro-2-pyridinecarboximidamide) is a critical heterocyclic
building block in medicinal chemistry, specifically designed for the synthesis of serine protease
inhibitors. Its structural core—a pyridine ring substituted with a chlorine atom at the C5 position
and an amidine group at C2—serves as a potent S1 pocket binder in the development of
anticoagulants targeting Factor Xa and Thrombin.

While often structurally confused with the 2-amino-5-chloropyridine intermediate used in
commercial Factor Xa inhibitors like Edoxaban and Betrixaban, 5-Chloropicolinimidamide
represents a distinct pharmacophore. It functions as an arginine mimetic, forming crucial salt
bridges with Aspartate residues (e.g., Asp189) within the enzyme's active site. This guide
details the nomenclature, synthesis, and quality control protocols required to utilize this
compound effectively in drug development.

Part 1: Nomenclature and Identification

Precise identification is paramount in patent literature and regulatory filings. The compound is
frequently referenced by its hydrochloride salt form, which offers superior stability compared to
the hygroscopic free base.

Table 1: Synonyms and Chemical Identifiers
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Category Identifier | Name Context

Common Name 5-Chloropicolinimidamide General laboratory usage

5-chloropyridine-2- o
IUPAC Name o ) Official nomenclature
carboximidamide

Alt. IUPAC 5-chloro-2-amidinopyridine Focus on functional group

2-Pyridinecarboximidamide, 5-

Chemical Abstract CAS Indexing format
chloro-
5-Chloropicolinimidamide Most common commercial
Salt Form )
Hydrochloride form

220935-06-8 (Free _
CAS Number Database searching
Base)954230-59-0 (HCI Salt)

SMILES NC(=N)clncc(Cl)ccl Cheminformatics

ZBPYOEMMLMVVQT- _ o ,
InChlKey Unique digital signature
UHFFFAOYSA-N

Part 2: Synthetic Utility & Mechanism
The "Warhead" Mechanism

In the context of Factor Xa inhibition, the amidine group of 5-Chloropicolinimidamide mimics
the basic side chain of Arginine.

o S1 Pocket Interaction: The amidine moiety forms a bidentate salt bridge with the carboxylate
of Asp189 at the bottom of the S1 specificity pocket of Factor Xa.

e Halogen Role: The 5-chloro substituent occupies the hydrophobic S4 pocket or interacts with
Tyr99, enhancing binding affinity and metabolic stability compared to the unsubstituted
pyridine.

Diagram 1: Pharmacophore Logic & Synthesis Pathway

The following diagram illustrates the logical flow from raw material to the active pharmacophore
and its potential degradation pathways.
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Methyl 5-chloropyridine-2-imidate

_ Direct Hydrolysis ... .

Click to download full resolution via product page

Caption: Synthesis of 5-Chloropicolinimidamide via Pinner Reaction and critical hydrolytic
impurity pathways.

Part 3: Synthesis Protocol (Pinner Reaction)

The conversion of 5-chloropyridine-2-carbonitrile to the amidine is classically achieved via the
Pinner reaction. This method is preferred over direct amination due to the electron-deficient
nature of the pyridine ring, which can lead to side reactions under harsh conditions.

Reagents & Equipment[1][2]

e Precursor: 5-Chloropyridine-2-carbonitrile (>98% purity).
e Solvent: Anhydrous Methanol (Water content <0.05% is critical).
o Reagent: Hydrogen Chloride gas (Anhydrous) or Acetyl Chloride (as in-situ HCI generator).

e Ammonia Source: Anhydrous Ammonia gas or Ammonium Carbonate.

Step-by-Step Methodology
Step 1: Formation of the Imidate Intermediate

o Setup: Charge a flame-dried 3-neck round bottom flask with 5-chloropyridine-2-carbonitrile
(1.0 eg) and anhydrous methanol (10 volumes).
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 Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCI gas into the solution
until saturation (approx. 3-4 hours). Alternatively, add Acetyl Chloride (3.0 eq) dropwise to
generate HCI in situ.

o Mechanism:[1][2][3][4] The nitrile nitrogen is protonated, making the carbon highly
electrophilic for attack by methanol.

e Incubation: Allow the mixture to warm to room temperature and stir for 12—24 hours.

e Monitoring: Monitor by TLC or HPLC. The disappearance of the nitrile peak indicates
conversion to the Methyl 5-chloropyridine-2-imidate hydrochloride.

« |solation (Optional but Recommended): Precipitate the imidate salt with diethyl ether to
remove excess acid and impurities.

Step 2: Ammonolysis to Amidine

¢ Resuspension: Resuspend the imidate salt in fresh anhydrous methanol.

o Amination: Cool to 0°C and bubble anhydrous Ammonia gas through the slurry for 2—3
hours.

o Note: Ammonium carbonate (3-4 eq) can be used as a solid alternative, stirred at room
temperature for 24 hours.

o Workup: Concentrate the solvent under reduced pressure.

 Purification: Recrystallize the crude solid from Ethanol/Ether or Isopropanol to obtain 5-
Chloropicolinimidamide Hydrochloride as a white to off-white solid.

Part 4: Quality Control & Impurity Profiling

The primary challenge in this synthesis is the "Amide Impurity" (5-chloropicolinamide). Because
the amidine and amide are structurally similar, they can co-crystallize.

Table 2: Impurity Specifications
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Impurity Origin Detection (HPLC) Limit
o ) Hydrolysis of Amidine
5-Chloropicolinamide o RRT ~1.1 <0.15%
or Nitrile
Methyl 5- ) )
Hydrolysis of Imidate RRT ~1.3 <0.10%

chloropicolinate

5-Chloropyridine-2- Unreacted Starting
o . RRT ~1.5 < 0.05%
carbonitrile Material

Analytical Method (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 90% B over 20 minutes.

Wavelength: 254 nm (Pyridine absorption).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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